
1-Benzylidene-1-butyl-N,N,N',N'-tetraethyl-lambda~5~-phosphanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine is a complex organophosphorus compound It is characterized by the presence of a benzylidene group, a butyl chain, and a tetraethyl-lambda~5~-phosphanediamine moiety
Métodos De Preparación
The synthesis of 1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylidene chloride with butyl lithium to form a benzylidene-butyl intermediate. This intermediate is then reacted with N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene or butyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine involves its interaction with molecular targets such as enzymes and receptors. The benzylidene and butyl groups play a crucial role in binding to these targets, while the tetraethyl-lambda~5~-phosphanediamine moiety modulates the compound’s reactivity. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s ability to form stable complexes with metal ions.
Comparación Con Compuestos Similares
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine can be compared with other similar compounds, such as:
1-Benzylidene-1-butyl-N,N,N’,N’-tetramethyl-lambda~5~-phosphanediamine: This compound has a similar structure but with methyl groups instead of ethyl groups. It exhibits different reactivity and applications due to the smaller size of the methyl groups.
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphaneamine: This compound lacks the amine functionality, resulting in different chemical properties and applications.
1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphaneoxide:
Propiedades
Número CAS |
112313-43-6 |
|---|---|
Fórmula molecular |
C19H35N2P |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
N-[benzylidene-butyl-(diethylamino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C19H35N2P/c1-6-11-17-22(20(7-2)8-3,21(9-4)10-5)18-19-15-13-12-14-16-19/h12-16,18H,6-11,17H2,1-5H3 |
Clave InChI |
SZKLTCREFFSIGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=CC1=CC=CC=C1)(N(CC)CC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


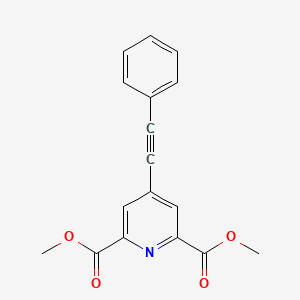
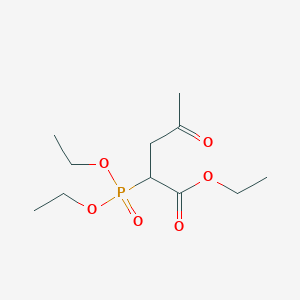


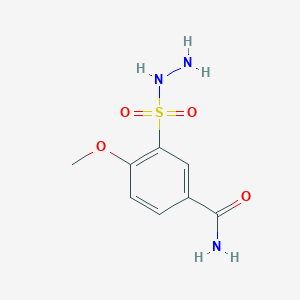
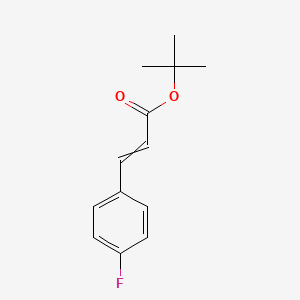
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
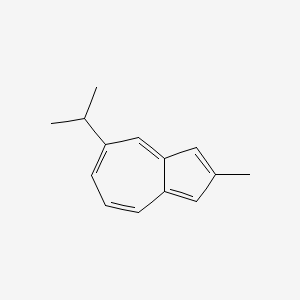


![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
